molecular formula C₂₁H₂₀D₈O₄ B042441 Pregna-1,4-diene-3,20-dione, 11,21-dihydroxy-, (11beta)- CAS No. 13479-38-4

Pregna-1,4-diene-3,20-dione, 11,21-dihydroxy-, (11beta)-

Cat. No.: B042441
CAS No.: 13479-38-4
M. Wt: 344.4 g/mol
InChI Key: ZFQSDPPADTWKDI-HJTSIMOOSA-N
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Description

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Pathways : Research by Lưu et al. (2015) and Fokina et al. (2003) demonstrates the synthesis of compounds closely related to Pregna-1,4-diene-3,20-dione, 11,21-dihydroxy-, (11beta)-. These processes are crucial in the production of corticoids like hydrocortisone and prednisolone.
  • Photochemical Properties : A study by Ricci et al. (2001) explores the photochemical behavior of pregna-1,4-diene-3,20-diones, contributing to our understanding of their stability and reactivity under different light conditions.

Biological and Pharmacological Applications

  • Anti-Inflammatory Properties : Research into the biological properties of similar compounds, like that by Fox et al. (1980) and Fox et al. (1980), indicates a potential for selective anti-inflammatory applications with minimal atrophogenic activity.
  • Cytotoxic and Anti-inflammatory Activities : A study on bioactive pregnanes, similar to Pregna-1,4-diene-3,20-dione, by Bai et al. (2007), shows significant cytotoxic activity against certain human cell lines and highlights the anti-inflammatory potential of these compounds.
  • Steroid Reductase Inhibition : The work of Graef and Golf (1976) and Graef and Golf (1976) on derivatives of Pregna-1,4-diene-3,20-dione, 11,21-dihydroxy-, (11beta)- demonstrates their ability to inhibit specific steroid reductases, indicating potential therapeutic applications.

Mechanism of Action

Target of Action

17-Deoxyprednisolone, also known as Pregna-1,4-diene-3,20-dione, 11,21-dihydroxy-, (11beta)-, 1,2-Didehydrocorticosterone, or FY7AZ5TJU4, is a glucocorticoid similar to cortisol . The primary targets of this compound are the glucocorticoid receptors present in almost all cells of the body . These receptors play a crucial role in the regulation of various physiological processes, including immune response, metabolism, inflammation, and stress response .

Mode of Action

The compound interacts with its targets, the glucocorticoid receptors, and mediates changes in gene expression that lead to multiple downstream effects over hours to days . This interaction results in decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation .

Biochemical Pathways

The compound affects the glucocorticoid receptor signaling pathway . Upon binding to the glucocorticoid receptors, it influences the transcription of various genes involved in immune response, inflammation, and stress response

Pharmacokinetics

As a glucocorticoid, it is expected to be well absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys . These properties significantly impact the bioavailability of the compound, determining its therapeutic efficacy and potential side effects.

Result of Action

The molecular and cellular effects of 17-Deoxyprednisolone’s action primarily involve the modulation of immune response and inflammation . By binding to glucocorticoid receptors, it influences the transcription of various genes, leading to decreased inflammation and immune response . This can result in the alleviation of symptoms in conditions such as asthma and other inflammatory diseases .

Action Environment

The action, efficacy, and stability of 17-Deoxyprednisolone can be influenced by various environmental factors. For instance, the compound’s stability can be affected under anaerobic conditions, leading to the formation of decomposition products . Furthermore, individual factors such as the patient’s health status, age, and other medications can also influence the compound’s action and efficacy. It’s important to note that more research is needed to fully understand these influences.

Properties

IUPAC Name

(8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h7-9,14-17,19,22,24H,3-6,10-11H2,1-2H3/t14-,15-,16+,17-,19+,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQSDPPADTWKDI-HJTSIMOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3C(C1CCC2C(=O)CO)CCC4=CC(=O)C=CC34C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)CO)CCC4=CC(=O)C=C[C@]34C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90928764
Record name 11,21-Dihydroxypregna-1,4-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90928764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13479-38-4
Record name 17-Deoxyprednisolone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013479384
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11,21-Dihydroxypregna-1,4-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90928764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (11.BETA.)-11,21-DIHYDROXYPREGNA-1,4-DIENE-3,20-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FY7AZ5TJU4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pregna-1,4-diene-3,20-dione, 11,21-dihydroxy-, (11beta)-
Reactant of Route 2
Pregna-1,4-diene-3,20-dione, 11,21-dihydroxy-, (11beta)-
Reactant of Route 3
Pregna-1,4-diene-3,20-dione, 11,21-dihydroxy-, (11beta)-
Reactant of Route 4
Pregna-1,4-diene-3,20-dione, 11,21-dihydroxy-, (11beta)-
Reactant of Route 5
Pregna-1,4-diene-3,20-dione, 11,21-dihydroxy-, (11beta)-
Reactant of Route 6
Pregna-1,4-diene-3,20-dione, 11,21-dihydroxy-, (11beta)-
Customer
Q & A

Q1: Why is the stability of corticosteroids like 17-Deoxyprednisolone a significant concern in pharmaceutical formulations?

A: Corticosteroids, including 17-Deoxyprednisolone, are known to be susceptible to degradation under various conditions. This instability can lead to reduced potency and the formation of potentially harmful degradation products. [, , , ] Ensuring the stability of these compounds in pharmaceutical formulations is crucial for maintaining their efficacy and safety.

Q2: How does the decomposition of Prednisolone to 17-Deoxyprednisolone impact stability control in pharmaceutical analysis?

A: The decomposition of Prednisolone to 17-Deoxyprednisolone presents a challenge in analytical method development for stability control. [] This is because the presence of 17-Deoxyprednisolone as a degradation product can interfere with the accurate quantification of Prednisolone, potentially leading to an overestimation of its remaining potency in the formulation.

Q3: What are the challenges associated with developing stability-indicating assays for corticosteroids like 17-Deoxyprednisolone?

A: Developing stability-indicating assays for corticosteroids like 17-Deoxyprednisolone requires careful consideration of the potential degradation pathways and the need to distinguish the parent compound from its degradation products. [] This often necessitates the use of highly selective and sensitive analytical techniques to accurately quantify both the active ingredient and any degradation products.

Q4: What role does anaerobic storage play in the stability of corticosteroids like 17-Deoxyprednisolone?

A: Research suggests that anaerobic conditions can significantly impact the stability of corticosteroids. [, , ] Understanding the degradation pathways and the influence of oxygen presence is crucial for developing appropriate storage and handling procedures for these sensitive compounds.

Q5: How can the knowledge of 17-Deoxyprednisolone's formation from Prednisolone degradation be applied to improve drug formulation?

A: Understanding the degradation pathway of Prednisolone to 17-Deoxyprednisolone allows scientists to identify conditions that accelerate this process. [] This knowledge can then be used to develop formulations and packaging strategies that minimize degradation, such as adjusting pH, adding stabilizers, or using protective packaging materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.